molecular formula C10H8FNO2 B1463595 2-Cyano-3-(4-fluorophenyl)propionic acid CAS No. 948015-66-5

2-Cyano-3-(4-fluorophenyl)propionic acid

Cat. No. B1463595
M. Wt: 193.17 g/mol
InChI Key: RUBULQHWAXSBOK-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-fluorophenyl)propionic acid is a chemical compound with the linear formula C10H8FNO2 . It is a useful research chemical .


Molecular Structure Analysis

The molecular formula of 2-Cyano-3-(4-fluorophenyl)propionic acid is C10H8FNO2 . The structure of a similar compound, 3-(4-Fluorophenyl)propionic acid, is available as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Photodegradation Studies

A study by Pinna and Pusino (2011) explored the photodegradation of cyhalofop-butyl and its primary metabolite, which includes the 2-cyano-3-(4-fluorophenyl)propionic acid component, in water under various irradiation wavelengths. The research highlighted the influence of different photocatalysts like humic acid, Fe oxide, titanium dioxide, and zinc oxide on the degradation process (Pinna & Pusino, 2011).

Antiandrogen Studies

Tucker and Chesterson (1988) conducted a study on the resolution of a nonsteroidal antiandrogen, which involves the 2-cyano-3-(4-fluorophenyl)propionic acid structure. Their research focused on chromatographic separation and determination of the absolute configuration of the active enantiomer (Tucker & Chesterson, 1988).

Soil Interaction Research

Research by Pinna et al. (2008) on the interaction of cyhalofop-butyl (which includes the 2-cyano-3-(4-fluorophenyl)propionic acid component) with soil colloids revealed insights into its hydrolysis and adsorption on various soil components. The study offers significant information on the environmental fate and behavior of this compound (Pinna et al., 2008).

Genotoxic Impurity Synthesis

Katta et al. (2017) conducted a study involving the synthesis of a genotoxic impurity related to 2-cyano-3-(4-fluorophenyl)propionic acid in Escitalopram Oxalate. The research emphasized the development of an analytical methodology for quantifying this impurity (Katta et al., 2017).

Dye Synthesis Research

Kotteswaran, Pandian, and Ramasamy (2016) explored the synthesis of a related compound, 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, focusing on its properties, structure, and electronic aspects. This study contributes to our understanding of the synthesis and properties of related dye compounds (Kotteswaran et al., 2016).

Enzymatic Synthesis

A study by Tao and McGee (2002) described an enzymatic process for synthesizing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a compound closely related to 2-cyano-3-(4-fluorophenyl)propionic acid. This research is significant for its exploration of enzymatic synthesis methods (Tao & McGee, 2002).

Safety And Hazards

The safety data sheet for a related compound, 3-(4-Fluorophenyl)propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyano-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBULQHWAXSBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(4-fluorophenyl)propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
NS Arutyunyan, LA Akopyan, NZ Akopyan… - Pharmaceutical …, 2012 - Springer
Reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile produced 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, the reaction of which with aromatic and heterocyclic …
Number of citations: 5 link.springer.com

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